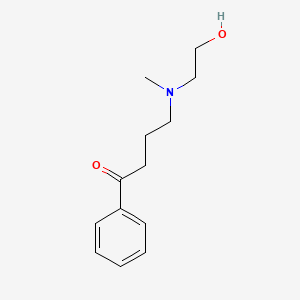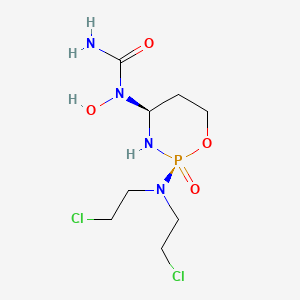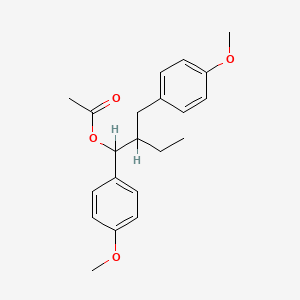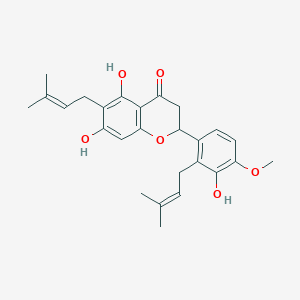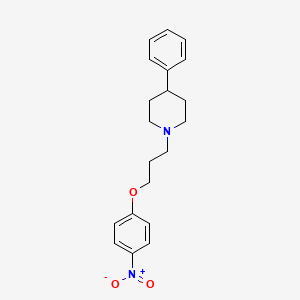
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is a complex organic compound with the molecular formula C14H20N2O3. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a nitrophenoxypropyl group. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of piperidine with 4-nitrophenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(3-(4-aminophenoxy)propyl)-4-phenylpiperidine.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phenol and piperidine derivatives.
科学的研究の応用
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine, 1-(3-(4-aminophenoxy)propyl)-4-phenyl-: Similar structure but with an amino group instead of a nitro group.
Piperidine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-: Contains a chlorophenoxy group instead of a nitrophenoxy group.
Uniqueness
Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
特性
CAS番号 |
84344-66-1 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
1-[3-(4-nitrophenoxy)propyl]-4-phenylpiperidine |
InChI |
InChI=1S/C20H24N2O3/c23-22(24)19-7-9-20(10-8-19)25-16-4-13-21-14-11-18(12-15-21)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-16H2 |
InChIキー |
MJLMIVQYZHTAHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


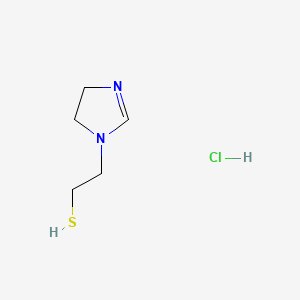
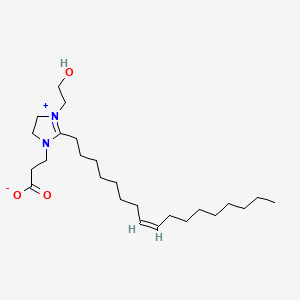
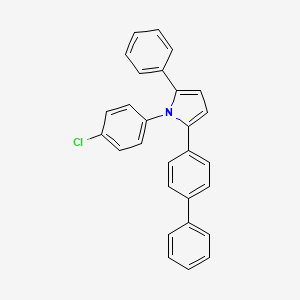
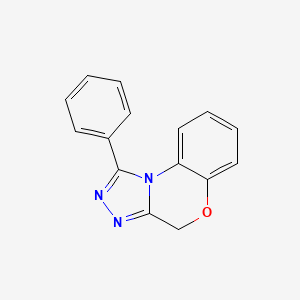

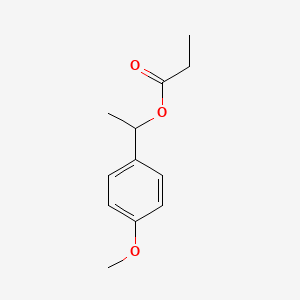
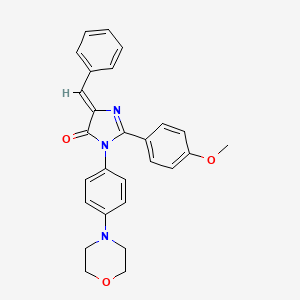
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
